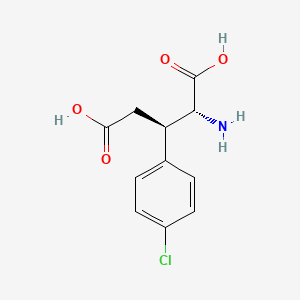

(2R,3S)-beta-p-Chlorophenylglutamic acid

Descripción general

Descripción

(2R,3S)-Clorfeg es un compuesto quiral de gran importancia en la química orgánica y la investigación farmacéutica. El compuesto se caracteriza por su estereoquímica específica, que se denota mediante la configuración (2R,3S). Esta configuración indica la disposición espacial de los átomos alrededor de los centros quirales en el segundo y tercer átomo de carbono de la molécula.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de (2R,3S)-Clorfeg generalmente implica la reacción de ciclización de (2R,3S)-3-t-butoxicarbonil amino-1-halógeno-2-hidroxi-4-fenil butano bajo la acción de una solución acuosa alcalina en un disolvente no polar. Las condiciones de reacción incluyen reposo, estratificación y eliminación de la fase acuosa seguida de desvitrificación para obtener el producto final .

Métodos de producción industrial: La producción industrial de (2R,3S)-Clorfeg implica la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. El proceso está diseñado para ser eficiente, con un consumo mínimo de disolvente y bajos costes de producción. El producto final se seca normalmente mediante cristalización con el disolvente, alcanzando una tasa molar de más del 96% y una pureza superior al 99,5% .

Análisis De Reacciones Químicas

Tipos de reacciones: (2R,3S)-Clorfeg experimenta varias reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir (2R,3S)-Clorfeg en sus formas reducidas.

Sustitución: El compuesto puede participar en reacciones de sustitución, en las que un grupo funcional se sustituye por otro.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Los reactivos como los halógenos (bromo, cloro) y los nucleófilos (aminas, alcoholes) se utilizan comúnmente.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos .

Aplicaciones Científicas De Investigación

Excitatory Neurotransmission Modulation

Beta-p-chlorophenylglutamic acid acts as a selective potentiator of certain excitatory amino acids. Research has shown that it enhances responses induced by homocysteate and other sulphur-containing amino acids in the spinal cord of cats. This potentiation suggests a potential role in modulating excitatory neurotransmission pathways, which could have implications for understanding pain mechanisms and developing analgesic therapies .

Induction of Fictive Locomotion

In studies involving amphibian models, beta-p-chlorophenylglutamic acid has been observed to induce fictive locomotion through its action as an uptake inhibitor of homocysteic acid. This finding supports the hypothesis that homocysteic acid may function as a neurotransmitter in the central nervous system, indicating that beta-p-chlorophenylglutamic acid could be instrumental in locomotor control and rehabilitation strategies following spinal cord injuries .

Potentiation of Sulphur-Containing Amino Acids

A study highlighted the role of beta-p-chlorophenylglutamic acid in potentiating the effects of exogenously applied homocysteic acid. It was found that this compound significantly increased the frequency of locomotor activity in experimental setups, suggesting its utility in research focused on motor function recovery .

Differential Effects on Various Amino Acids

Research also classified the potency of various sulphur-containing amino acids when combined with beta-p-chlorophenylglutamic acid. The findings indicated that while certain amino acids showed enhanced effects, others did not respond similarly, which could inform future studies on neurotransmitter interactions and their therapeutic potentials .

Data Tables

The following table summarizes key findings from various studies regarding the effects of beta-p-chlorophenylglutamic acid on different amino acids:

| Amino Acid | Potentiation Effect | Notes |

|---|---|---|

| Homocysteate | Significant | Enhanced locomotor activity observed |

| L-glutamate | None | No significant effect noted |

| L-aspartate | None | Similar to L-glutamate |

| Cysteine sulphinate | Moderate | Some enhancement noted |

| D-homocysteine sulphinic | High | Most potent compound in the tested range |

Mecanismo De Acción

El mecanismo de acción de (2R,3S)-Clorfeg implica su interacción con objetivos moleculares y vías específicas. El compuesto ejerce sus efectos al unirse a enzimas o receptores, lo que provoca cambios en su actividad. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso .

Compuestos similares:

- (2S,3S)-Clorfeg

- (2R,3R)-Clorfeg

- (2S,3R)-Clorfeg

Comparación: (2R,3S)-Clorfeg es único debido a su estereoquímica específica, que le confiere propiedades físicas y químicas distintas en comparación con sus diastereómeros y enantiómeros. Estas diferencias pueden afectar la reactividad del compuesto, la actividad biológica y la idoneidad para diversas aplicaciones .

Comparación Con Compuestos Similares

- (2S,3S)-Chlorpheg

- (2R,3R)-Chlorpheg

- (2S,3R)-Chlorpheg

Comparison: (2R,3S)-Chlorpheg is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its diastereomers and enantiomers. These differences can affect the compound’s reactivity, biological activity, and suitability for various applications .

Actividad Biológica

(2R,3S)-beta-p-Chlorophenylglutamic acid (also referred to as β-p-Chlorophenylglutamate or β-CPG) is a compound that has garnered attention due to its biological activities, particularly in the context of neuropharmacology and its potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

β-CPG is a β-amino acid derivative characterized by a p-chlorophenyl group attached to the glutamic acid backbone. Its unique structure contributes to its distinct biological activity, particularly in modulating neurotransmitter systems.

1. Glutamate Receptor Modulation

β-CPG acts primarily as an antagonist of glutamate receptors, particularly the metabotropic glutamate receptors (mGluRs). Studies have shown that it can selectively inhibit mGluR5, which plays a crucial role in synaptic plasticity and neuronal excitability. This inhibition can lead to significant effects on neural signaling pathways.

2. Neuroprotective Effects

Research indicates that β-CPG may exert neuroprotective effects by modulating excitatory neurotransmission. By inhibiting excessive glutamate activity, it helps prevent excitotoxicity—a process implicated in various neurodegenerative diseases.

Antiviral and Antitumor Properties

Recent studies have highlighted the potential antiviral and antitumor properties of β-CPG. For instance, compounds containing β-amino acids have shown activity against various cancer cell lines. In vitro assays demonstrated that β-CPG derivatives could inhibit cell proliferation in human carcinoma cell lines, suggesting a promising avenue for cancer therapy .

Anti-inflammatory Effects

β-CPG has also been investigated for its anti-inflammatory properties. In a study evaluating its effects on lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production, β-CPG was found to suppress TNF-α levels significantly, indicating its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities of β-CPG

Case Studies

Case Study 1: Neuroprotective Role in Excitotoxicity

In a controlled experiment, β-CPG was administered to neuronal cultures exposed to high levels of glutamate. The results indicated that β-CPG effectively reduced neuronal death compared to control groups, supporting its role as a neuroprotective agent against excitotoxic damage.

Case Study 2: Antitumor Activity

A series of experiments were conducted on various human cancer cell lines (A-431, A-549). Compounds derived from β-CPG exhibited IC50 values ranging from 0.065 to 9.4 µmol/L against these cell lines, demonstrating significant antitumor potential .

Propiedades

IUPAC Name |

(2R,3R)-2-amino-3-(4-chlorophenyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c12-7-3-1-6(2-4-7)8(5-9(14)15)10(13)11(16)17/h1-4,8,10H,5,13H2,(H,14,15)(H,16,17)/t8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXBCPSYEAQEHB-PSASIEDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)C(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CC(=O)O)[C@H](C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.